2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a triazole ring, a pyrrolidine ring, and a sulfonyl group attached to a chlorinated methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-chloro-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-chloro-2-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the pyrrolidine intermediate: The sulfonyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the sulfonyl-pyrrolidine intermediate.
Cyclization to form the triazole ring: The final step involves the cyclization of the sulfonyl-pyrrolidine intermediate with sodium azide under copper-catalyzed conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate signaling pathways: It can affect cellular signaling pathways, influencing cell growth, differentiation, and apoptosis.
Interact with cellular receptors: The compound can bind to specific receptors on the cell surface, triggering downstream effects.
Comparison with Similar Compounds
2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can be compared with other similar compounds, such as:
2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine: This compound shares a similar sulfonyl-pyrrolidine structure but differs in the presence of a pyridine ring instead of a triazole ring.
5-chloro-2-methoxybenzenesulfonyl derivatives: These compounds have similar sulfonyl and methoxy groups but lack the pyrrolidine and triazole rings.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-21-12-3-2-10(14)8-13(12)22(19,20)17-7-4-11(9-17)18-15-5-6-16-18/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBBMDKFQSVRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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